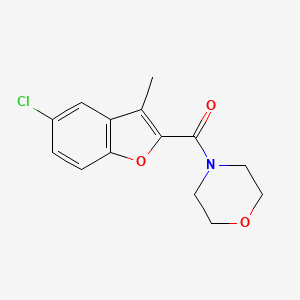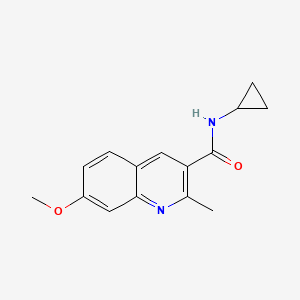
4-Cyclohexyl-1,3-dithiol-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-1,3-dithiol-2-thione (CDTT) is a sulfur-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. CDTT is a cyclic dithiocarbamate derivative that is synthesized from cyclohexylamine and carbon disulfide.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-1,3-dithiol-2-thione is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of cysteine and methionine. 4-Cyclohexyl-1,3-dithiol-2-thione has also been shown to have antioxidant properties, which may contribute to its activity as a fungicide and pesticide.
Biochemical and Physiological Effects:
4-Cyclohexyl-1,3-dithiol-2-thione has been shown to have various biochemical and physiological effects. In animal studies, 4-Cyclohexyl-1,3-dithiol-2-thione has been shown to have anti-inflammatory and analgesic effects. Additionally, 4-Cyclohexyl-1,3-dithiol-2-thione has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-Cyclohexyl-1,3-dithiol-2-thione is its broad-spectrum activity against various plant pathogens. Additionally, 4-Cyclohexyl-1,3-dithiol-2-thione is relatively inexpensive and easy to synthesize. However, 4-Cyclohexyl-1,3-dithiol-2-thione has limited solubility in water, which may limit its applications in certain lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-Cyclohexyl-1,3-dithiol-2-thione. One potential direction is the synthesis of 4-Cyclohexyl-1,3-dithiol-2-thione derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 4-Cyclohexyl-1,3-dithiol-2-thione and its potential applications in medicine, agriculture, and material science. Finally, the development of 4-Cyclohexyl-1,3-dithiol-2-thione-based formulations for use in commercial products such as fungicides and pesticides may have significant economic and environmental impacts.
Métodos De Síntesis
4-Cyclohexyl-1,3-dithiol-2-thione can be synthesized through the reaction between cyclohexylamine and carbon disulfide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform, ethyl acetate, and benzene.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-1,3-dithiol-2-thione has shown promising results in various scientific research applications. One of the most significant applications of 4-Cyclohexyl-1,3-dithiol-2-thione is its use as a fungicide and pesticide in agriculture. 4-Cyclohexyl-1,3-dithiol-2-thione has been shown to have broad-spectrum activity against various plant pathogens, including fungi, bacteria, and viruses. Additionally, 4-Cyclohexyl-1,3-dithiol-2-thione has been used as a chelating agent in metal extraction and purification processes.
Propiedades
IUPAC Name |
4-cyclohexyl-1,3-dithiole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQWJCWXECXISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-1,3-dithiole-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)

![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)



![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)